molecular formula C12H23NO3 B6604326 Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate CAS No. 2413898-47-0

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate

Cat. No.: B6604326
CAS No.: 2413898-47-0
M. Wt: 229.32 g/mol
InChI Key: ACWOLIABGOSMOJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is commonly used in organic synthesis and has various applications in scientific research and industry. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,4-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and binding affinity. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-hydroxypiperidine: Similar in structure but lacks the dimethyl groups.

    4-Hydroxypiperidine: Lacks the tert-butyl and dimethyl groups.

    tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Similar but without the dimethyl groups.

Uniqueness

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate is unique due to the presence of both tert-butyl and dimethyl groups, which provide distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-8-12(5,15)6-7-13(9)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOLIABGOSMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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